1-(4,4-Dimethylcycloheptyl)ethan-1-one
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Overview
Description
1-(4,4-Dimethylcycloheptyl)ethan-1-one is an organic compound with the molecular formula C11H20O It is a ketone characterized by a cycloheptyl ring substituted with two methyl groups at the 4-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcycloheptyl)ethan-1-one typically involves the alkylation of cycloheptanone with a suitable methylating agent. One common method is the reaction of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethylcycloheptyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,4-Dimethylcycloheptyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcycloheptyl)ethan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its carbonyl group. The cycloheptyl ring and methyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(4,4-Dimethylcyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains a phenyl ring with methoxy groups instead of a cycloheptyl ring.
Uniqueness: 1-(4,4-Dimethylcycloheptyl)ethan-1-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4,4-dimethylcycloheptyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSBGDKTVPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(CC1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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